molecular formula C20H18ClN3O2 B6569857 N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021262-24-7

N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No. B6569857
CAS RN: 1021262-24-7
M. Wt: 367.8 g/mol
InChI Key: IZRIWGHRFHERBU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is an organic compound that has recently gained attention due to its potential applications in scientific research. It is a heterocyclic aromatic amine that is composed of a quinoline ring with four nitrogen atoms and a morpholine ring with three nitrogen atoms. This compound is of interest due to its potential for use in organic synthesis, as well as its potential for use in research applications.

Scientific Research Applications

N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool for organic synthesis, as it can be used to synthesize other compounds. Additionally, it has been studied for its potential applications in medicinal chemistry, as it has been found to be a potent inhibitor of enzymes such as cyclooxygenase-2. Additionally, it has been studied for its potential applications in biochemistry, as it has been found to be a useful reagent for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, thereby blocking the enzyme's activity. Additionally, it is believed that the compound may interact with other proteins or molecules in the cell, leading to changes in the cell's metabolism.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in the regulation of various physiological processes. Additionally, it has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in experiments. Additionally, it is relatively easy to synthesize, making it a convenient reagent for use in organic synthesis. Furthermore, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be toxic in high concentrations, making it unsuitable for use in experiments involving human subjects. Additionally, it has been found to have a relatively low solubility in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are a number of potential future directions for research involving N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine. One potential direction is to further explore its potential applications in medicinal chemistry, as it has already been found to be a potent inhibitor of enzymes such as cyclooxygenase-2. Additionally, further research could be conducted to explore its potential applications in biochemistry, as it has already been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, further research could be conducted to explore its potential anti-cancer effects, as it has already been found to inhibit the growth of certain types of cancer cells. Finally, further research could be conducted to explore its potential applications in organic synthesis, as it has already been found to be a useful tool for synthesizing other compounds.

Synthesis Methods

N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can be synthesized through a two-step process. The first step involves the reaction of 4-chloroaniline with morpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form the desired product. This synthesis method has been reported to give good yields of the desired product.

properties

IUPAC Name

[4-(4-chloroanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRIWGHRFHERBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorophenyl)amino)quinolin-3-yl)(morpholino)methanone

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